![molecular formula C25H17N3O2 B5217495 2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound features a unique structure that combines a pyranoquinoline core with a phenylphenyl group, making it a versatile scaffold for various chemical transformations and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often involve the use of ammonium acetate as a catalyst and ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar MCR strategies with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share a similar quinoline core.
Pyranoquinoline Derivatives: These include compounds with similar pyranoquinoline structures but different substituents.
Uniqueness: 2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is unique due to its combination of a pyranoquinoline core with a phenylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-5-oxo-4-(4-phenylphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c26-14-19-21(17-12-10-16(11-13-17)15-6-2-1-3-7-15)22-23(30-24(19)27)18-8-4-5-9-20(18)28-25(22)29/h1-13,21H,27H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLVVDXJLKIUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)NC5=CC=CC=C54)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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